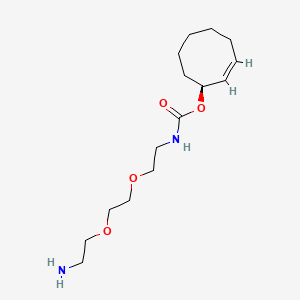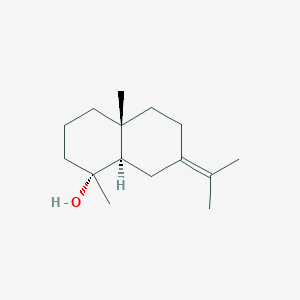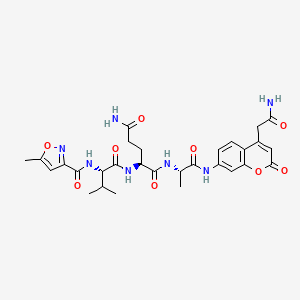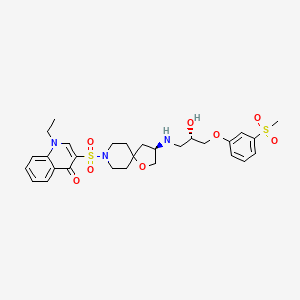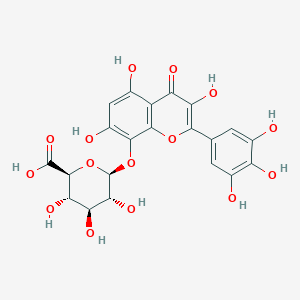
Floramanoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Floramanoside C is a flavonol glycoside isolated from the flowers of Abelmoschus manihot, a plant belonging to the Malvaceae family. This compound has garnered attention due to its antioxidative properties and its ability to inhibit aldose reductase, an enzyme involved in diabetic complications .
Preparation Methods
Floramanoside C is typically extracted from the dried flowers of Abelmoschus manihot. The extraction process involves refluxing the flowers with 95% ethanol three times, followed by column chromatography using D101 resin with water, 70% ethanol, and 95% ethanol as eluents . The 70% ethanol-eluted fraction is then subjected to normal- and reversed-phase silica gel, Sephadex LH-20 column chromatographies, and finally high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Floramanoside C undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Floramanoside C has several scientific research applications:
Mechanism of Action
Floramanoside C exerts its effects primarily through its antioxidative properties and its ability to inhibit aldose reductase. The compound scavenges free radicals, thereby reducing oxidative stress. Additionally, by inhibiting aldose reductase, this compound helps prevent the accumulation of sorbitol in tissues, which is a key factor in diabetic complications .
Comparison with Similar Compounds
Floramanoside C is one of several flavonol glycosides isolated from Abelmoschus manihot. Similar compounds include:
- Floramanoside A
- Floramanoside B
- Floramanoside D
- Floramanoside E
- Floramanoside F
Compared to these compounds, this compound is unique due to its specific molecular structure and its potent antioxidative and aldose reductase inhibitory activities .
Properties
Molecular Formula |
C21H18O15 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1 |
InChI Key |
RZEQJINQXOBMCE-ORYXKJSJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


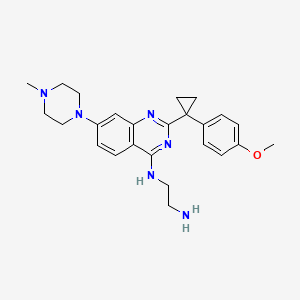
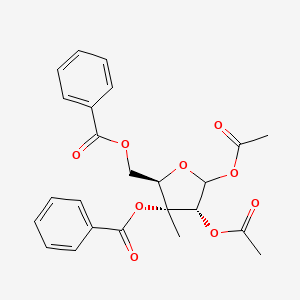

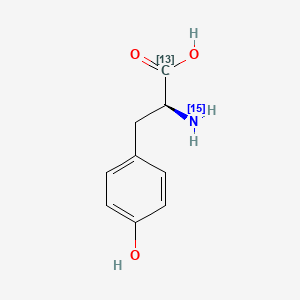
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
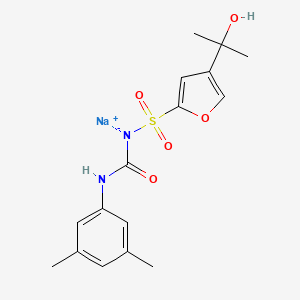
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
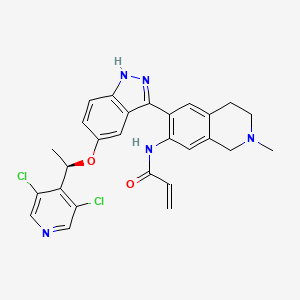
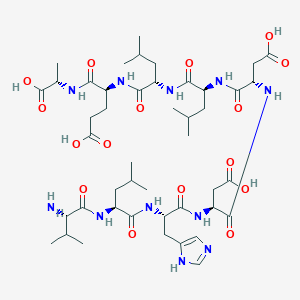
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
